An In-depth Technical Guide to Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
An In-depth Technical Guide to Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate, with the CAS Registry Number 1806297-06-2, is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] The unique substitution pattern of two chlorine atoms and a difluoromethoxy group on the benzene ring imparts specific physicochemical properties that are highly sought after in the design of novel bioactive molecules.
The incorporation of a difluoromethoxy (-OCF₂H) group, in particular, is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity.[2][3][4] This group can act as a bioisostere for other functionalities and can introduce favorable conformational constraints. The dichloro-substitution further influences the electronic and steric properties of the molecule, making it a versatile building block for a range of applications.
This technical guide provides a comprehensive overview of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate, including its synthesis, structural elucidation, physicochemical properties, reactivity, potential applications, and safety considerations. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded resource.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is presented in the table below.
| Property | Value | Source |
| CAS Registry Number | 1806297-06-2 | [1] |
| Molecular Formula | C₉H₆Cl₂F₂O₃ | [1] |
| Molecular Weight | 271.05 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | Inferred from similar compounds |
Synthesis
Step 1: Difluoromethoxylation of 2,5-dichloro-4-hydroxybenzoic acid
The introduction of the difluoromethoxy group is typically achieved by the reaction of a phenol with a difluorocarbene source. A common and effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which upon heating generates difluorocarbene (:CF₂).
Step 2: Esterification of 2,5-dichloro-4-(difluoromethoxy)benzoic acid
The resulting carboxylic acid can be converted to its methyl ester via standard esterification procedures. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
A schematic of the proposed synthesis is presented below:
Caption: Proposed two-step synthesis of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2,5-dichloro-4-(difluoromethoxy)benzoic acid
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To a stirred solution of 2,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).
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Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Acidify the aqueous mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,5-dichloro-4-(difluoromethoxy)benzoic acid.
Step 2: Synthesis of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
-
Suspend 2,5-dichloro-4-(difluoromethoxy)benzoic acid (1.0 eq) in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
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Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate.
Structural Elucidation and Spectroscopic Data (Predicted)
While experimental spectra for Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate are not widely published, its spectral characteristics can be reliably predicted based on the analysis of its structural features and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
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Aromatic Protons: Two singlets (or narrowly split doublets due to long-range coupling) in the region of 7.5-8.0 ppm , corresponding to the two protons on the benzene ring.
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Methyl Ester Protons: A singlet at approximately 3.9 ppm corresponding to the three protons of the methyl ester group.
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Difluoromethoxy Proton: A triplet in the range of 6.5-7.0 ppm due to coupling with the two adjacent fluorine atoms (²JH-F ≈ 70-75 Hz).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton:
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Carbonyl Carbon: A signal in the range of 160-165 ppm .
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Aromatic Carbons: Six signals in the aromatic region (110-155 ppm ). The carbons attached to chlorine and the difluoromethoxy group will have characteristic chemical shifts.
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Difluoromethoxy Carbon: A triplet around 115-120 ppm due to one-bond coupling with the two fluorine atoms (¹JC-F ≈ 240-250 Hz).
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Methyl Ester Carbon: A signal around 52-53 ppm .
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoromethoxy group:
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A doublet in the region of -80 to -95 ppm (relative to CFCl₃), with a coupling constant corresponding to the ²JH-F observed in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹ .
-
C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ .
-
C-F stretch: Strong absorptions in the range of 1000-1100 cm⁻¹ .
-
C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹ .
-
Aromatic C-H stretch: Above 3000 cm⁻¹ .
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum (e.g., using Electron Impact, EI) would show a molecular ion peak (M⁺) at m/z = 270, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the ester group (-COOCH₃).
Chemical Reactivity
The reactivity of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is governed by its functional groups: the ester, the dichlorinated aromatic ring, and the difluoromethoxy group.
Caption: Key reaction pathways for Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate.
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Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2,5-dichloro-4-(difluoromethoxy)benzoic acid, under either acidic or basic conditions. This carboxylic acid can then be used in further synthetic transformations, such as amide bond formation.
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Amidation: The ester can react with amines to form amides, a common transformation in the synthesis of biologically active molecules.
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Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Aromatic Substitution: The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups (two chlorines and the difluoromethoxy group). Nucleophilic aromatic substitution of the chlorine atoms is possible but would likely require harsh reaction conditions (high temperature, strong nucleophiles, and potentially a catalyst). The difluoromethoxy group can also be displaced under certain nucleophilic conditions, acting as a pseudohalogen.[5]
Potential Applications
While specific applications for Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate are not explicitly documented in readily available literature, its structure strongly suggests its utility as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.
The difluoromethoxy group is a privileged moiety in modern drug discovery.[2][3] It is often introduced to:
-
Enhance Metabolic Stability: The C-F bonds are strong and less susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Modulate Lipophilicity: The -OCF₂H group can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Improve Binding Affinity: The unique electronic and conformational properties of the difluoromethoxy group can lead to enhanced binding to biological targets.
Given these properties, Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is a valuable building block for the synthesis of:
-
Novel Pharmaceuticals: As a scaffold for the development of new drugs targeting a wide range of diseases.
-
Advanced Agrochemicals: For the creation of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
Safety and Handling
No specific Safety Data Sheet (SDS) for Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel and potentially hazardous chemical. The safety precautions should be based on the known hazards of structurally related compounds, such as halogenated and fluorinated benzoates.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
It is strongly recommended that a thorough risk assessment be conducted before handling this compound, and that institutional safety guidelines are strictly followed.
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